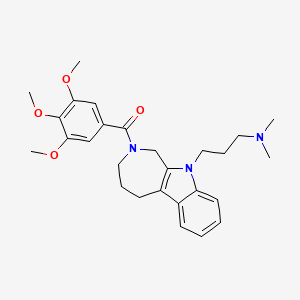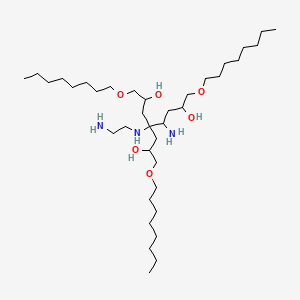
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is a complex organic compound with a multifaceted structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It features a combination of amino and hydroxy groups, which contribute to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative typically involves the reaction of N-(2-aminoethyl)ethylenediamine with tris(2-hydroxy-3-(octyloxy)propyl) chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of ethers or esters .
科学的研究の応用
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative has a wide range of applications in scientific research:
作用機序
The mechanism by which N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The amino and hydroxy groups facilitate binding to various targets, enabling the compound to participate in a range of biochemical and chemical processes . The molecular targets and pathways involved include coordination with metal ions and interaction with biological macromolecules .
類似化合物との比較
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the hydroxy and octyloxy groups.
N,N-bis(2-aminoethyl)ethylenediamine: Another similar compound with different substituents on the ethylenediamine backbone.
Uniqueness
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is unique due to its combination of amino and hydroxy groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with metal ions and biological molecules .
特性
CAS番号 |
53584-21-7 |
|---|---|
分子式 |
C37H79N3O6 |
分子量 |
662.0 g/mol |
IUPAC名 |
5-amino-4-(2-aminoethylamino)-4-(2-hydroxy-3-octoxypropyl)-1,8-dioctoxyoctane-2,7-diol |
InChI |
InChI=1S/C37H79N3O6/c1-4-7-10-13-16-19-24-44-30-33(41)27-36(39)37(40-23-22-38,28-34(42)31-45-25-20-17-14-11-8-5-2)29-35(43)32-46-26-21-18-15-12-9-6-3/h33-36,40-43H,4-32,38-39H2,1-3H3 |
InChIキー |
WHPOWLLMFPJHAM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCC(CC(C(CC(COCCCCCCCC)O)(CC(COCCCCCCCC)O)NCCN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


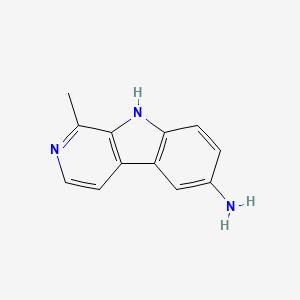

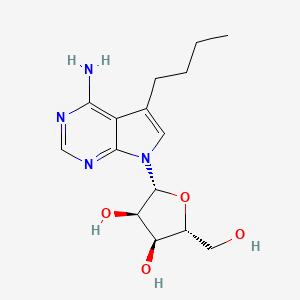
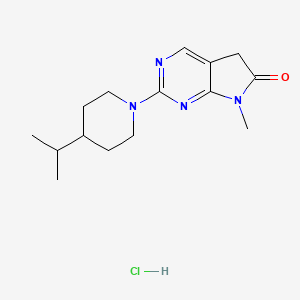
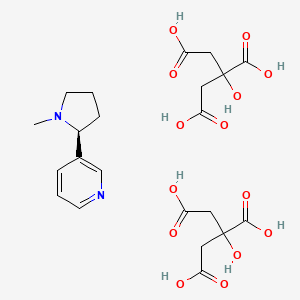
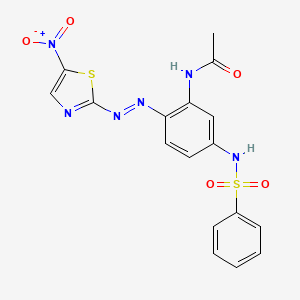

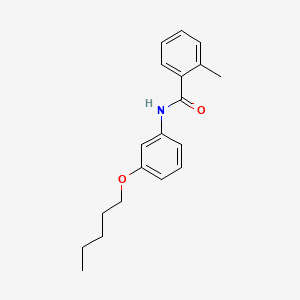

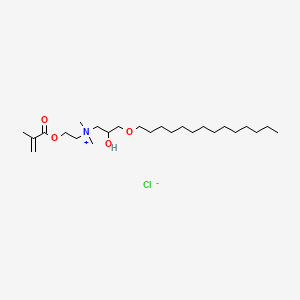
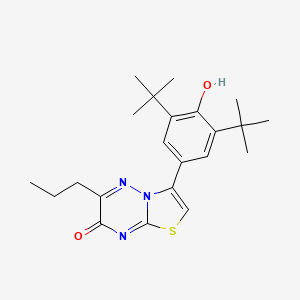
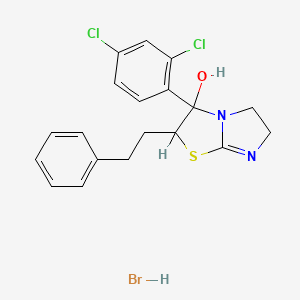
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
